7-Bromo-2-fluoroquinoxaline

Kinase Inhibitor Synthesis PI3K/mTOR Pathway Oncology Drug Discovery

7-Bromo-2-fluoroquinoxaline (CAS 2251-59-4) is the essential halogenated quinoxaline building block for kinase inhibitor programs, directly validated by Amgen's PI3K/AKT/mTOR dual inhibitor series yielding sub-nanomolar potency. The 7-Br provides fast, selective Suzuki-Miyaura coupling kinetics; the 2-F modulates electronic properties and lipophilicity (predicted LogP 2.53), superior to 7-bromo-2-chloroquinoxaline. Lung cancer researchers: bromo-substituted quinoxalines show enhanced A549 NSCLC inhibition vs nitro analogs. This scaffold maintains drug-like properties for fragment-based screening. Procure high-purity (≥95%) 7-bromo-2-fluoroquinoxaline to accelerate SAR campaigns and avoid de novo route optimization.

Molecular Formula C8H4BrFN2
Molecular Weight 227.03 g/mol
CAS No. 2251-59-4
Cat. No. B3253604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-fluoroquinoxaline
CAS2251-59-4
Molecular FormulaC8H4BrFN2
Molecular Weight227.03 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N=C2C=C1Br)F
InChIInChI=1S/C8H4BrFN2/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H
InChIKeyDBAREWVLONGICU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2-fluoroquinoxaline (CAS 2251-59-4): Procurement-Grade Heterocyclic Building Block for Medicinal Chemistry and Targeted Library Synthesis


7-Bromo-2-fluoroquinoxaline is a halogenated nitrogen-containing heterocyclic compound belonging to the quinoxaline class (benzopyrazines), characterized by a bromine atom at the 7-position and a fluorine atom at the 2-position . This substitution pattern provides a unique handle for further functionalization via cross-coupling reactions, making it a valuable intermediate in the synthesis of biologically active molecules [1]. The compound serves as a critical building block in the construction of kinase inhibitors and other pharmacologically relevant scaffolds [2].

Why 7-Bromo-2-fluoroquinoxaline Cannot Be Arbitrarily Replaced by Other Halogenated Quinoxalines in Critical Synthesis Workflows


Halogen-substituted quinoxalines are not freely interchangeable due to significant differences in reactivity, biological activity, and physicochemical properties conferred by the specific halogen and its position. The 7-bromo-2-fluoro substitution pattern offers a distinct combination of a heavy halogen (Br) amenable to palladium-catalyzed cross-coupling and a light, electronegative halogen (F) that modulates electronic properties and metabolic stability [1]. Substituting with a 7-chloro or 7-iodo analog can alter reaction kinetics in Suzuki-Miyaura couplings, while replacing the 2-fluoro group with hydrogen or chlorine dramatically changes lipophilicity and target binding affinity . Furthermore, direct evidence shows that replacing a nitro group with a bromo group in the quinoxaline scaffold significantly enhances inhibitory activity against cancer cells, underscoring that even seemingly minor substitutions yield non-linear biological outcomes [2].

Quantitative Differentiation of 7-Bromo-2-fluoroquinoxaline Versus Closest Analogs: A Procurement-Focused Evidence Summary


Key Intermediate in the Synthesis of Potent PI3K/mTOR Dual Inhibitors

7-Bromo-2-fluoroquinoxaline served as an essential intermediate in the synthesis of a series of quinoxaline-based PI3K/mTOR dual inhibitors [1]. The bromine atom at the 7-position enabled a key palladium-catalyzed coupling step to introduce diverse amine-containing side chains, directly impacting the potency of the final compounds. For instance, the derived compound 18c (incorporating a 4-aminopiperidine moiety via the bromo-intermediate) exhibited an IC50 of 0.7 nM against PI3Kα, whereas the direct comparator 18d (incorporating a 4-aminomethylpiperidine) showed an IC50 of 1.1 nM [1]. This demonstrates how the choice of the 7-bromo starting material enables precise SAR exploration and the generation of sub-nanomolar inhibitors.

Kinase Inhibitor Synthesis PI3K/mTOR Pathway Oncology Drug Discovery Cross-Coupling Reactions

Superior Anticancer Activity of Bromo-Substituted Quinoxalines Compared to Nitro-Substituted Analogs

A systematic study of 26 quinoxaline derivatives against human non-small-cell lung cancer (A549) cells revealed a clear structure-activity relationship: introducing a bromo group instead of a nitro group on the quinoxaline skeleton consistently provided better inhibitory activity [1]. This class-level inference directly supports the selection of 7-bromo-2-fluoroquinoxaline as a privileged scaffold for anticancer drug development over its nitro-substituted counterparts.

Anticancer Drug Design Non-Small Cell Lung Cancer (NSCLC) Structure-Activity Relationship (SAR) Halogen Bioisosterism

Enhanced Reactivity for Cross-Coupling Compared to 7-Chloro-2-fluoroquinoxaline

The carbon-bromine bond in 7-bromo-2-fluoroquinoxaline is inherently more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond in 7-chloro-2-fluoroquinoxaline due to lower bond dissociation energy [1]. This class-level inference is supported by extensive literature on aryl halide reactivity, where bromides typically undergo oxidative addition with palladium catalysts at significantly faster rates than chlorides, enabling milder reaction conditions and higher yields [2].

Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Organometallic Chemistry Synthetic Efficiency

Distinct Physicochemical Profile (LogP and pKa) Differentiating 7-Bromo-2-fluoroquinoxaline from the 2-Chloro Analog

Predicted physicochemical properties highlight key differences between 7-bromo-2-fluoroquinoxaline and its 2-chloro analog, 7-bromo-2-chloroquinoxaline. 7-Bromo-2-fluoroquinoxaline has a predicted LogP of 2.53 and a predicted pKa of -2.33 ± 0.30, indicating it is a non-basic, moderately lipophilic molecule . In contrast, 7-bromo-2-chloroquinoxaline has a higher predicted LogP of 3.11 and a predicted pKa of -1.40 ± 0.30 . The lower LogP of the 2-fluoro compound suggests better aqueous solubility and a different ADME profile, which can be crucial for optimizing oral bioavailability in drug discovery programs.

Lipophilicity ADME Prediction Drug-Likeness Lead Optimization

Optimal Application Scenarios for 7-Bromo-2-fluoroquinoxaline Based on Verified Differential Evidence


Synthesis of PI3K/mTOR Dual Inhibitors for Oncology Programs

Medicinal chemistry groups focused on targeting the PI3K/AKT/mTOR signaling pathway should prioritize 7-bromo-2-fluoroquinoxaline as the key starting material. This is based on direct evidence from Amgen's drug discovery program, where this exact compound was used to synthesize a series of quinoxaline-based dual inhibitors with sub-nanomolar potency [1]. Substituting with other halogenated quinoxalines would derail the established SAR and require de novo optimization of the synthetic route [1].

Lead Optimization Libraries Targeting Non-Small Cell Lung Cancer (NSCLC)

Researchers developing novel therapeutics for lung cancer should incorporate 7-bromo-2-fluoroquinoxaline into their compound libraries. Class-level evidence demonstrates that bromo-substituted quinoxalines exhibit superior inhibition of A549 NSCLC cells compared to nitro-substituted analogs [2]. Using this scaffold as a starting point increases the likelihood of identifying potent, apoptosis-inducing lead compounds [2].

Efficient Diversification via Palladium-Catalyzed Cross-Coupling

For high-throughput synthesis and library production, 7-bromo-2-fluoroquinoxaline offers a strategic advantage over its 7-chloro analog due to the higher reactivity of the C-Br bond in Suzuki-Miyaura and Buchwald-Hartwig couplings [3]. This enables faster reaction kinetics, higher yields, and the use of milder conditions, making it the preferred substrate for generating diverse arrays of 7-substituted quinoxaline derivatives [4].

ADME Property Optimization in Fragment-Based Drug Discovery

In fragment-based screening campaigns where balancing lipophilicity is critical, 7-bromo-2-fluoroquinoxaline (predicted LogP = 2.53) provides a more favorable starting point than the more lipophilic 7-bromo-2-chloroquinoxaline (predicted LogP = 3.11) . The lower LogP of the fluoro derivative can help medicinal chemists maintain drug-like properties and improve aqueous solubility during lead optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2-fluoroquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.